Ethyl 5-aminobenzo[d]oxazole-2-carboxylate
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Overview
Description
Ethyl 5-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic compound that belongs to the oxazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl chloroformate in the presence of a base, followed by cyclization with a suitable reagent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminobenzo[d]oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce ethyl 5-amino derivatives .
Scientific Research Applications
Ethyl 5-aminobenzo[d]oxazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-aminobenzo[d]oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
Ethyl 5-aminobenzo[d]oxazole-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester and amino groups provide versatility in chemical reactions and potential for diverse biological activities .
Biological Activity
Ethyl 5-aminobenzo[d]oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula C9H8N2O3 and a molecular weight of approximately 192.17 g/mol. The compound features a benzo[d]oxazole ring fused with an amino group and a carboxylate ester, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This compound may act as an enzyme inhibitor or receptor ligand , modulating various biological pathways. The precise mechanisms depend on the structural characteristics of the compound and the nature of the biological targets involved.
Antimicrobial Activity
Research has demonstrated that derivatives of the benzo[d]oxazole structure exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 20 mm |
This compound | Escherichia coli | 17 mm |
Amoxicillin | Staphylococcus aureus | 30 mm |
Amoxicillin | Escherichia coli | 27 mm |
These results indicate that this compound exhibits comparable antimicrobial activity to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
Studies have highlighted the compound's potential in cancer treatment, particularly through its antiproliferative effects on various cancer cell lines. For instance, it has been shown to inhibit tubulin polymerization, a critical process in cancer cell division.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (lung cancer) | 1.0 µM |
CA-4 (control) | A549 (lung cancer) | 1.0 µM |
The inhibition of tubulin polymerization by this compound suggests a mechanism similar to that of established chemotherapeutic agents like CA-4 .
Study on Enzyme Inhibition
In a recent study, this compound was evaluated for its role as an enzyme inhibitor in various biochemical assays. The compound demonstrated significant inhibition of specific target enzymes involved in metabolic pathways related to cancer and inflammation. This suggests that it may have therapeutic applications in managing these conditions .
Research on Anti-inflammatory Effects
Another area of investigation focused on the anti-inflammatory properties of this compound. In vitro studies indicated that the compound could reduce pro-inflammatory cytokine production in immune cells, highlighting its potential role in treating inflammatory diseases.
Properties
IUPAC Name |
ethyl 5-amino-1,3-benzoxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTDWVGRGVECJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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